molecular formula C12H17NO2 B033805 Isopropyl 3-amino-3-phenylpropanoate hydrochloride CAS No. 100369-82-2

Isopropyl 3-amino-3-phenylpropanoate hydrochloride

Cat. No.: B033805
CAS No.: 100369-82-2
M. Wt: 207.27 g/mol
InChI Key: VJZAAPSRRTVRQL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isopropyl 3-amino-3-phenylpropanoate hydrochloride typically involves the esterification of 3-amino-3-phenylpropanoic acid with isopropanol in the presence of a strong acid catalyst, such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ester is then purified and converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves continuous flow reactors to maintain consistent reaction conditions and improve yield. Purification steps may include crystallization and recrystallization to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

Isopropyl 3-amino-3-phenylpropanoate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Isopropyl 3-amino-3-phenylpropanoate hydrochloride is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of isopropyl 3-amino-3-phenylpropanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation .

Comparison with Similar Compounds

Similar Compounds

  • Isopropyl 3-amino-3-phenylpropanoate
  • 3-Amino-3-phenylpropanoic acid
  • Isopropyl 3-amino-3-phenylpropanoate nitrate

Uniqueness

Isopropyl 3-amino-3-phenylpropanoate hydrochloride is unique due to its specific hydrochloride salt form, which enhances its solubility and stability in aqueous solutions. This makes it particularly useful in biochemical and pharmacological research .

Properties

CAS No.

100369-82-2

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

propan-2-yl 3-amino-3-phenylpropanoate

InChI

InChI=1S/C12H17NO2/c1-9(2)15-12(14)8-11(13)10-6-4-3-5-7-10/h3-7,9,11H,8,13H2,1-2H3

InChI Key

VJZAAPSRRTVRQL-UHFFFAOYSA-N

SMILES

CC(C)OC(=O)CC(C1=CC=CC=C1)N.Cl

Canonical SMILES

CC(C)OC(=O)CC(C1=CC=CC=C1)N

Synonyms

Benzenepropanoic acid, b-aMino-, 1-Methylethyl ester

Origin of Product

United States

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